Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate
CAS No.: 376348-79-7
Cat. No.: VC0132527
Molecular Formula: C17H17NO3
Molecular Weight: 283.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376348-79-7 |
|---|---|
| Molecular Formula | C17H17NO3 |
| Molecular Weight | 283.327 |
| IUPAC Name | benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate |
| Standard InChI | InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 |
| Standard InChI Key | FYCDXSYDSNLCLK-INIZCTEOSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate is a structurally complex organic molecule with the molecular formula C₁₇H₁₇NO₃. It features a carbamate functional group connecting a benzyl moiety to a phenylpropyl chain with specific stereochemistry at the C1 position. The (1S) designation indicates the absolute configuration at the chiral center, which is critical for its chemical behavior and potential biological activity.
Nomenclature and Identification
The compound is identified by several key parameters that distinguish it from similar structures:
| Identification Parameter | Value |
|---|---|
| Common Name | Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate |
| CAS Number | 376348-79-7 |
| Molecular Formula | C₁₇H₁₇NO₃ |
| Exact Mass | 283.120850 |
| Alternative Name | benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate |
The presence of the (1S) stereochemistry is particularly important as it differentiates this compound from its racemic counterpart, Benzyl (3-oxo-1-phenylpropyl)carbamate (CAS: 408523-96-6) .
Structural Features and Functional Groups
The structure of Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate can be divided into several key components:
-
A benzyl group (phenylmethyl) attached to the carbamate oxygen
-
A carbamate (–NHCOO–) linking group
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A phenylpropyl chain with (S)-stereochemistry at the C1 position
-
A ketone functional group at the C3 position of the propyl chain
These structural elements contribute to the compound's chemical reactivity, with the carbamate group providing potential sites for hydrolysis, the ketone offering possibilities for reduction or nucleophilic addition, and the aromatic rings facilitating various aromatic substitution reactions.
Physicochemical Properties
Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate possesses a distinctive set of physicochemical properties that influence its behavior in chemical reactions, solubility characteristics, and handling requirements.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Not specified in sources |
| Molecular Weight | 283.322 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 455.6±45.0 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 229.4±28.7 °C |
The relatively high boiling and flash points suggest that the compound has considerable thermal stability, which could be advantageous for certain chemical processing operations .
Solubility and Partition Characteristics
The compound's solubility profile can be inferred from its partition coefficient:
| Property | Value |
|---|---|
| LogP | 3.53 |
| Polar Surface Area (PSA) | 58.89000 |
With a LogP value of 3.53, Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate demonstrates moderate lipophilicity, suggesting better solubility in organic solvents than in water. This property has implications for its extraction, purification, and potential biological membrane permeability .
Thermal and Physical Parameters
Additional physical parameters include:
| Property | Value |
|---|---|
| Vapour Pressure | 0.0±1.1 mmHg at 25°C |
| Index of Refraction | 1.571 |
The low vapor pressure indicates minimal volatility at room temperature, suggesting that the compound is relatively stable in ambient conditions .
Regulatory and Classification Information
The available data provides some regulatory classification information for Benzyl [(1S)-3-oxo-1-phenylpropyl]carbamate.
Harmonized System Code
This classification places the compound within the broader category of cyclic amides and carbamates for international trade and regulatory purposes .
Comparison with Related Compounds
Racemic versus Stereoisomeric Forms
The racemic form, Benzyl (3-oxo-1-phenylpropyl)carbamate (CAS: 408523-96-6), lacks the specific (1S) stereochemistry of our target compound . This structural difference would likely result in distinct biological activities if the compound interacts with chiral biological targets.
Structural Analogues
More complex compounds such as those mentioned in search result incorporate the carbamate functionality within larger molecular frameworks, potentially offering different chemical reactivities and biological properties.
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